molecular formula C8H11BrF4O3 B12082829 4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate

4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate

Katalognummer: B12082829
Molekulargewicht: 311.07 g/mol
InChI-Schlüssel: WVPQYVMXRHQEJC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate is an organofluorine compound with the molecular formula C8H11BrF4O3 and a molecular weight of 311.07 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate typically involves the reaction of 4-Bromo-3,3,4,4-tetrafluorobutanol with propyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl propyl carbonate involves its interaction with nucleophiles and electrophiles. The bromine atom and carbonate ester group are reactive sites that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of bromine and multiple fluorine atoms, which impart distinct chemical properties such as high reactivity and stability. This makes it valuable in specialized applications where other compounds may not be suitable .

Eigenschaften

Molekularformel

C8H11BrF4O3

Molekulargewicht

311.07 g/mol

IUPAC-Name

(4-bromo-3,3,4,4-tetrafluorobutyl) propyl carbonate

InChI

InChI=1S/C8H11BrF4O3/c1-2-4-15-6(14)16-5-3-7(10,11)8(9,12)13/h2-5H2,1H3

InChI-Schlüssel

WVPQYVMXRHQEJC-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)OCCC(C(F)(F)Br)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.